ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Catalog No.
S15541234
CAS No.
M.F
C18H19N3O4S
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]ami...

Product Name

ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

IUPAC Name

ethyl 2-[3-(4-methoxyindol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C18H19N3O4S/c1-3-25-17(23)13-11-26-18(19-13)20-16(22)8-10-21-9-7-12-14(21)5-4-6-15(12)24-2/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,20,22)

InChI Key

IPUWPEOSBKSOAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=CC=C3OC

Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound characterized by its unique structural features. This compound incorporates several functional groups, including an ethyl ester, a thiazole ring, and an indole moiety.

  • Ethyl group (C2H5): The ethyl group enhances the compound's lipophilicity and solubility, making it more amenable to biological interactions.
  • Thiazole ring: The thiazole moiety (1,3-thiazole) is a five-membered heterocyclic structure containing nitrogen and sulfur atoms, contributing to the compound's reactivity and potential biological activity.
  • Indole fragment: The presence of the 4-methoxy-1H-indole-1-yl group adds aromatic character and is often associated with various pharmacological activities.

The molecular formula for this compound is C19H21N3O3SC_{19}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 371.5 g/mol. Its IUPAC name reflects its complex structure and functional groups.

The reactions involving ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically include:

  • Esterification: The formation of the ethyl ester from the corresponding carboxylic acid and ethanol.
  • Amide bond formation: This reaction occurs between the thiazole derivative and an amine, leading to the formation of the amide linkage.
  • Condensation reactions: Involving the indole moiety and other electrophiles or nucleophiles, potentially leading to more complex derivatives.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or optimize its pharmacological properties.

Compounds containing indole and thiazole structures have been extensively studied for their biological activities. Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate may exhibit:

  • Anticancer properties: Many indole derivatives are known to inhibit cancer cell proliferation.
  • Antimicrobial activity: The thiazole ring has been linked to antimicrobial effects against various pathogens.
  • Anti-inflammatory effects: Compounds with similar structures often show promise in reducing inflammation.

The specific biological mechanisms of action for this compound would require further investigation through in vitro and in vivo studies.

The synthesis of ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as 4-methoxyindole and appropriate thiazole derivatives.
  • Multi-step Synthesis:
    • Formation of the thiazole ring via cyclization reactions.
    • Alkylation of the indole nitrogen with propanoyl derivatives.
    • Esterification to introduce the ethyl group.

Optimizing reaction conditions (temperature, solvent, catalysts) is essential for maximizing yield and purity.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a candidate for drug development targeting cancers or infectious diseases.
  • Biochemistry: As a tool for studying biological pathways involving indoles and thiazoles.
  • Material Science: Potential use in developing new materials due to its unique chemical properties.

Interaction studies are vital for understanding how ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate interacts with biological targets:

  • Receptor Binding Studies: Investigating how well the compound binds to specific receptors can reveal its therapeutic potential.
  • Enzyme Inhibition Assays: Assessing whether this compound inhibits key enzymes involved in disease processes can provide insights into its mechanism of action.

These studies are crucial for evaluating the compound's efficacy and safety profile.

Several compounds share structural similarities with ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate:

Compound NameStructure FeaturesBiological Activity
Tryprostatin AIndole derivativeAnticancer
2-amino-7-hydroxy-4-(1H-indol-3-yl)-4H-chromene-3-carbonitrileIndole and chromeneAntioxidant
Ethyl 2-amino-thiazoleThiazole ringAntimicrobial

Uniqueness

Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate stands out due to its combination of an indole moiety with a thiazole structure linked through an amide bond. This unique arrangement may confer distinct pharmacological properties compared to other compounds listed above.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

373.10962727 g/mol

Monoisotopic Mass

373.10962727 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-14-2024

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